Product packaging for (2S)-2-Amino-3-phenyl(114C)propanoic acid(Cat. No.:CAS No. 14330-67-7)

(2S)-2-Amino-3-phenyl(114C)propanoic acid

Cat. No.: B078573
CAS No.: 14330-67-7
M. Wt: 167.18 g/mol
InChI Key: COLNVLDHVKWLRT-DQVGRFPDSA-N
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Description

(2S)-2-Amino-3-phenyl(114C)propanoic acid is a chiral, isotopically labeled form of the essential amino acid L-Phenylalanine, specifically enriched with carbon-14 at the benzylic position. This strategic labeling makes it an indispensable biochemical tracer for advanced metabolic and pharmacokinetic studies. Researchers utilize this compound to elucidate the intricate metabolic pathways of phenylalanine, including its conversion to tyrosine, and its subsequent role in the synthesis of neurotransmitters (dopamine, norepinephrine, epinephrine) and other critical biomolecules. Its primary research value lies in enabling precise tracking and quantification of phenylalanine incorporation into proteins, and in investigating amino acid transport mechanisms across cellular membranes. The (114C) isotope allows for highly sensitive detection using techniques such as Liquid Scintillation Counting (LSC) and Accelerator Mass Spectrometry (AMS), facilitating studies in drug discovery and development where understanding the absorption, distribution, metabolism, and excretion (ADME) of phenylalanine-analogue therapeutics is crucial. This high-purity, well-characterized reference material is critical for proteomics research, inborn errors of metabolism research (such as Phenylketonuria), and stable isotope labeling experiments, providing unparalleled insights into biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B078573 (2S)-2-Amino-3-phenyl(114C)propanoic acid CAS No. 14330-67-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-phenyl(114C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i9+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-DQVGRFPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([14C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Radiochemistry of 2s 2 Amino 3 Phenyl 11c Propanoic Acid

Radiochemical Synthetic Pathways for (¹¹C)-Labeled L-Phenylalanine

The incorporation of the short-lived ¹¹C isotope into the L-phenylalanine molecule requires specialized, rapid synthetic strategies. Key methods include adaptations of classical amino acid syntheses and novel late-stage labeling techniques.

Adaptations of Bucherer-Strecker Synthesis for Carbon-11 (B1219553) Incorporation

The Bucherer-Strecker synthesis, a well-established method for preparing amino acids from aldehydes or ketones, has been successfully adapted for carbon-11 labeling. wikipedia.orgmasterorganicchemistry.com The classical synthesis proceeds by reacting an aldehyde with cyanide and ammonia (B1221849) to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. wikipedia.org

For the production of no-carrier-added L-[¹¹C]phenylalanine, a modified Bucherer-Strecker synthesis is employed. nih.gov This pathway involves several key steps:

Precursor Preparation : A sodium bisulfite adduct of the aldehyde precursor, phenylacetaldehyde, is reacted with ammonia to form the aminating agent in situ. nih.govresearchgate.net

¹¹C-Cyanation : The crucial carbon-11 label is introduced via a nucleophilic displacement reaction using [¹¹C]cyanide. nih.gov This attacks the iminium intermediate formed in the first step, yielding the α-[¹¹C]aminonitrile. wikipedia.org

Hydrolysis : The resulting nitrile is rapidly hydrolyzed, typically using a strong base, to afford the carboxylate group of the final [¹¹C]-labeled amino acid. nih.gov

This entire process is optimized for speed to maximize radiochemical yield before significant decay of the carbon-11 isotope occurs. The decay-corrected radiochemical yields for the enantiomers of phenylalanine using this method are reported to be in the range of 12-16% within a 40-45 minute synthesis time. nih.gov

Aldehyde-Catalyzed Carboxylate Exchange Reactions Utilizing [¹¹C]CO₂

A more recent and highly efficient method for labeling amino acids involves a late-stage carboxylate exchange reaction. nih.govresearchgate.net This innovative approach allows for the direct incorporation of cyclotron-produced [¹¹C]CO₂ into the native, unlabeled amino acid structure. nih.govresearchgate.netresearcher.life The preparation of carbon-labeled α-amino acids has traditionally been challenging, often requiring multi-step syntheses with the label incorporated at an early stage. nih.govchemrxiv.orgresearcher.life

The aldehyde-catalyzed exchange reaction overcomes these challenges. The proposed mechanism involves the formation of an imine-carboxylate intermediate from the parent amino acid and an aldehyde catalyst. researchgate.netresearcher.life This intermediate traps [¹¹C]CO₂ to generate an iminomalonate, which is prone to rapid monodecarboxylation, thereby releasing the original unlabeled carboxyl group and leaving the ¹¹C-labeled carboxyl group in its place. nih.govresearchgate.net Pre-generating the imine carboxylate intermediate is key to enabling the rapid and late-stage ¹¹C-radiolabeling required for PET applications. nih.govresearcher.life This method is applicable to a wide range of proteinogenic and non-natural α-amino acids. researchgate.net

SubstrateTrapping Efficiency (TE)Radiochemical PurityRadiochemical Yield (RCY)
L-Phenylalanine95%>99%94%

Table 1: Results of ¹¹C-labeling of L-Phenylalanine via aldehyde-catalyzed carboxylate exchange with [¹¹C]CO₂. Data is decay-corrected. researchgate.net

Utilization of Key Carbon-11 Synthons in Precursor Preparation (e.g., [¹¹C]Cyanide, [¹¹C]CO₂)

The choice of synthetic pathway is intrinsically linked to the available carbon-11 synthon, which is a small, reactive molecule containing the ¹¹C atom. The two most fundamental synthons, produced directly or indirectly from the cyclotron target, are [¹¹C]carbon dioxide and [¹¹C]cyanide.

[¹¹C]Carbon Dioxide ([¹¹C]CO₂) : This is the primary product from the ¹⁴N(p,α)¹¹C nuclear reaction in a gas target. snmjournals.org It is a relatively unreactive building block but can be used directly in certain reactions, such as the aldehyde-catalyzed carboxylate exchange, which represents a significant advancement in ¹¹C-labeling. nih.govresearchgate.net Alternatively, [¹¹C]CO₂ can be converted into more reactive synthons like [¹¹C]methane ([¹¹C]CH₄) or [¹¹C]methyl iodide ([¹¹C]CH₃I) through gas-phase or wet chemistry procedures. snmjournals.org

[¹¹C]Cyanide ([¹¹C]HCN) : As a versatile and highly reactive nucleophile, [¹¹C]cyanide is a cornerstone for the synthesis of many radiotracers, including amino acids via the Bucherer-Strecker pathway. nih.govnih.gov It is typically produced from cyclotron-generated [¹¹C]CO₂ or [¹¹C]CH₄ in a dedicated synthesis apparatus. nih.gov The nitrile group introduced by [¹¹C]cyanation can be readily converted to other functional groups, such as carboxylic acids, making it a powerful tool in radiochemistry. nih.gov

Enantiomeric Purification and Stereochemical Control in (2S)-Synthesis

Producing the biologically active (2S)-enantiomer (L-form) of phenylalanine with high purity is paramount. Most conventional synthetic routes, including the Bucherer-Strecker synthesis, are not inherently stereoselective and produce a racemic mixture of both D- and L-enantiomers. wikipedia.orgnih.gov Therefore, a purification step to separate these enantiomers is essential.

The most common and effective method for this separation is chiral High-Performance Liquid Chromatography (HPLC) . nih.gov This technique uses a stationary phase containing a chiral selector that interacts differently with the two enantiomers, causing them to elute from the column at different times. This allows for the isolation of the desired (2S)-isomer. Using a combination of solid-phase extraction and chiral HPLC, an enantiomeric excess of greater than 98% for L-[¹¹C]phenylalanine can be achieved. nih.gov

Alternatively, methods focusing on stereochemical control during the synthesis itself have been developed to avoid the need for post-synthesis resolution. One such approach utilizes a chiral phase-transfer catalyst for the stereoselective [¹¹C]benzylation of a Schiff base precursor. nih.gov This method can achieve high stereoinduction, yielding L- or D-[¹¹C]phenylalanine with an excellent enantiomeric excess of over 90% directly from the reaction. nih.gov

Radiochemical Quality Control and Validation Methodologies for Research Grade Tracers

To ensure the credibility and repeatability of preclinical and clinical research, the final L-[¹¹C]phenylalanine product must undergo rigorous quality control (QC) testing. acs.orgnih.gov These validation methodologies confirm the identity, purity, and other critical characteristics of the radiotracer.

Key QC analyses for ¹¹C-labeled radiopharmaceuticals include: acs.orgnih.gov

Radiochemical and Chemical Purity : High-Performance Liquid Chromatography (HPLC) is the gold standard for determining both radiochemical and chemical purity. acs.org The system uses a radioactivity detector to quantify the percentage of radioactivity associated with the desired chemical form (radiochemical purity) and a UV detector to identify and quantify any non-radioactive chemical impurities (chemical purity). acs.orgnih.gov

Enantiomeric Purity : As discussed, chiral HPLC is used to confirm that the radioactivity is associated with the correct stereoisomer and to quantify the enantiomeric excess (%ee). nih.gov

Specific Activity : This is the ratio of radioactivity to the total mass of the substance, expressed in units such as GBq/µmol or Ci/µmol. nih.govresearchgate.net It is a critical parameter, particularly for tracers that bind to receptors, and is typically measured using HPLC by comparing the response from the radioactivity detector with that of a calibrated UV detector signal against a standard curve. researchgate.net

Radionuclidic Identity and Purity : The identity of the radionuclide is confirmed by measuring its half-life, which should be approximately 20.4 minutes for Carbon-11. Purity is assessed to ensure no other radioactive isotopes are present.

Sterility and Endotoxin Testing : For any in vivo studies, the final product must be sterile and free of bacterial endotoxins. Sterility is ensured through aseptic processing techniques, including filtration through a 0.22 µm sterile filter. acs.org The final product is tested for sterility, though results are typically available only after the tracer has been used due to the short half-life. Endotoxin levels are measured using methods like the Limulus Amebocyte Lysate (LAL) test. acs.org

Quality Control TestSpecification / Typical ResultMethod
Radiochemical Purity>97% (typically >99%)Radio-HPLC
Enantiomeric Excess>98%Chiral HPLC
Specific Activity2-3 Ci/µmol (at end of bombardment)HPLC
Radionuclidic IdentityCarbon-11 (t½ ≈ 20.4 min)Half-life measurement
SterilitySterileAseptic filtration
Bacterial EndotoxinsPassLAL Test

Table 2: Summary of Radiochemical Quality Control Specifications for L-[¹¹C]Phenylalanine based on reported findings. nih.govacs.org

Methodologies for Investigating Metabolic Dynamics Using 2s 2 Amino 3 Phenyl 11c Propanoic Acid

In Vivo Protein Synthesis Rate Measurement Techniques

The measurement of protein synthesis rates in living organisms is a cornerstone of metabolic research. Techniques utilizing labeled amino acids like (2S)-2-Amino-3-phenyl(11C)propanoic acid allow for the direct quantification of the rate at which proteins are being synthesized in various tissues. These methods are invaluable for understanding how physiological states, nutritional interventions, and disease processes impact protein metabolism.

Application of the Flooding Dose Technique in Preclinical Models

The flooding dose technique is a robust method for measuring protein synthesis rates over short periods. This approach involves administering a large bolus of an amino acid tracer, which "floods" the precursor pools (both in plasma and intracellularly), minimizing differences in specific activity between them. This saturation allows the plasma amino acid specific activity to be a reliable proxy for the true precursor pool at the site of protein synthesis, simplifying the calculation of fractional synthesis rates (FSR).

Research in preclinical models, such as Sprague-Dawley rats, has utilized the phenylalanine flooding dose method to investigate muscle protein synthesis. By administering a large bolus of labeled phenylalanine, researchers can accurately measure FSR in different muscle types. This technique is particularly advantageous for studying acute responses to stimuli like exercise. For instance, studies have compared the FSR in various hindlimb muscles, revealing differences in metabolic activity based on muscle fiber type composition.

Table 1: Fractional Synthesis Rates (FSR) in Rat Skeletal Muscle Using Phenylalanine Flooding Dose

MuscleFractional Synthesis Rate (%/hour)
Gastrocnemius0.05 ± 0.01
Plantaris0.05 ± 0.01
Soleus0.09 ± 0.01

This table presents the mean ± standard error of fractional protein synthesis rates in different skeletal muscles of rats, as determined by the phenylalanine flooding dose method. The data highlights the higher synthesis rate in the soleus muscle, which is predominantly composed of slow-twitch fibers.

Continuous Infusion Tracer Methodologies for Kinetic Studies

Continuous infusion of a labeled amino acid tracer is another widely used technique to study protein kinetics. This method involves administering the tracer at a constant rate to achieve a steady-state concentration in the plasma and tissues. By measuring the rate of tracer incorporation into tissue proteins over a defined period, researchers can calculate protein synthesis rates. This methodology is well-suited for studying metabolic processes over several hours and allows for the determination of various kinetic parameters.

This approach has been applied in larger animal models, such as pigs, to study the synthesis of specific proteins. For example, by using an overlapping infusion of multiple stable isotopomers of phenylalanine, researchers can construct a kinetic curve from a single tissue sample obtained at the end of the infusion. This has been effectively used to measure the synthesis rates of different forms of lactase phlorizin (B1677692) hydrolase, a glycoprotein (B1211001) in the small intestine.

Table 2: Fractional Synthesis Rates of Lactase Phlorizin Hydrolase (LPH) Polypeptides in Pigs via Continuous Infusion

LPH Polypeptide FormFractional Synthesis Rate (%/min)
High-mannose3.3 ± 1.1
Complex glycosylated17.4 ± 11
Mature brush-border0.089 ± 0.02

This table shows the fractional synthesis rates for different precursor and mature forms of lactase phlorizin hydrolase, demonstrating the dynamic nature of protein processing and maturation.

Quantitative Assessment of Labeled Amino Acid Incorporation into Cellular and Tissue Proteins

The fundamental principle behind using labeled amino acids to measure protein synthesis is the direct quantification of their incorporation into newly synthesized proteins. Following the administration of a tracer like (2S)-2-Amino-3-phenyl(11C)propanoic acid, tissue samples can be collected at various time points. The proteins are then isolated, hydrolyzed back into their constituent amino acids, and the amount of labeled amino acid is measured, typically using mass spectrometry or, in the case of 11C, positron emission tomography (PET).

This method has been adapted for use in diverse biological systems, from mammals to fish. In a study on Antarctic fish, the incorporation of 13C15N-labeled phenylalanine into muscle tissue was monitored over several hours. The concentration of labeled phenylalanine bound in proteins was found to increase linearly over time, providing a direct measure of the rate of protein synthesis in these slow-growing organisms.

Table 3: Incorporation of Labeled Phenylalanine into Muscle Protein of Antarctic Fish

Time Post-Injection (hours)Concentration of Protein-Bound Labeled Phenylalanine (pg/mg FW)
1.51.5
3.03.3
4.55.1
6.07.0

This table illustrates the linear increase in the concentration of labeled phenylalanine incorporated into the muscle protein of Pachycara brachycephalum over a 6-hour period, reflecting a constant rate of protein synthesis.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics with Phenylalanine

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics. nih.govphysiology.org The principle of SILAC involves metabolically labeling the entire proteome of cells by growing them in a medium where a standard essential amino acid is replaced by its heavy stable isotope-labeled counterpart. mdpi.com For instance, one population of cells is grown in a "light" medium containing normal phenylalanine, while a second population is grown in a "heavy" medium containing phenylalanine labeled with 13C or 15N.

After a specific experimental treatment, the two cell populations are combined, and their proteins are extracted, digested, and analyzed by mass spectrometry. nih.gov Since the heavy and light amino acids are chemically identical, the labeled peptides co-elute during chromatography but are distinguishable by their mass difference in the mass spectrometer. The ratio of the peak intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations. wikipedia.org This method provides high accuracy and reproducibility for quantitative proteomic studies. nih.gov

Table 4: Illustrative SILAC Data for Phenylalanine-Labeled Proteins

Protein IDProtein NameHeavy/Light RatioRegulation
P02768Albumin1.05Unchanged
P60709Actin, cytoplasmic 10.98Unchanged
P12345Hypothetical Protein X2.50Upregulated
Q67890Hypothetical Protein Y0.45Downregulated

This table provides a representative example of quantitative data obtained from a SILAC experiment using labeled phenylalanine. It shows the ratio of heavy to light forms for several proteins, indicating their relative abundance between two experimental conditions.

Analysis of Interorgan and Tissue-Specific Amino Acid Metabolism Utilizing Labeled Phenylalanine

Understanding how amino acids are transported and metabolized between different organs is crucial for a complete picture of systemic metabolism. Labeled phenylalanine tracers, in conjunction with arteriovenous difference measurements, allow for the quantification of amino acid flux across specific tissues and organs. This involves placing catheters in an artery supplying an organ and a vein draining it to measure the difference in labeled and unlabeled amino acid concentrations.

Studies in conscious pigs, for example, have used a dual-tracer approach with intravenous and intragastric infusions of different phenylalanine isotopomers to simultaneously measure the metabolism of arterial and dietary phenylalanine by the gut and liver. This methodology allows for the calculation of parameters such as the splanchnic extraction of enteral phenylalanine and provides insights into the precursor pools for hepatic protein synthesis.

Table 5: Splanchnic and Intestinal Phenylalanine Metabolism in the Fed State in Pigs

ParameterValue
Splanchnic Extraction of Enteral Tracer (%)45
Intestinal Metabolism as % of Total Splanchnic Extraction76
Tracer-to-Tracee Ratio in Portal Vein (13C/2H)1.66
Tracer-to-Tracee Ratio in Arterial Blood (13C/2H)1.29

This table presents key findings on the first-pass metabolism of dietary phenylalanine by the splanchnic tissues in pigs, highlighting the significant role of the intestine in this process. The different tracer-to-tracee ratios indicate the distinct metabolic fates of enteral versus systemic phenylalanine.

Tracer Methodologies for Whole-Body Amino Acid and Protein Kinetics

Table 6: Whole-Body Protein Kinetics in Critically Ill Patients

Parameter (mg phenylalanine/kg/h)Hypocaloric FeedingNormocaloric Feeding
Protein Synthesis4.5 ± 1.55.7 ± 1.3
Protein Degradation6.4 ± 1.26.4 ± 1.1
Net Protein Balance-1.9 ± 2.1-0.7 ± 1.3

This table compares whole-body protein kinetics in critically ill patients under hypocaloric versus normocaloric feeding conditions. The data, obtained using a d5-phenylalanine tracer, shows that hypocaloric feeding resulted in lower protein synthesis and a more negative protein balance.

Applications of 2s 2 Amino 3 Phenyl 11c Propanoic Acid in Preclinical Research

Elucidation of Amino Acid Transport Mechanisms

The transport of amino acids across cell membranes is a vital process mediated by a variety of transporter proteins. (2S)-2-Amino-3-phenyl([11C])propanoic acid is instrumental in studying these mechanisms, particularly those involving the L-type amino acid transporter 1 (LAT1).

The L-type amino acid transporter 1 (LAT1) is a key transporter for large neutral amino acids, including phenylalanine, and is highly expressed in various tissues, including the brain and tumors. scienceopen.comnih.gov Preclinical studies utilizing (2S)-2-Amino-3-phenyl([11C])propanoic acid have been pivotal in characterizing the substrate specificity and affinity of LAT1.

Research has shown that LAT1 facilitates the transport of essential amino acids like leucine (B10760876) and phenylalanine. scienceopen.com The transporter's function is crucial for delivering drugs such as the anti-parkinsonian drug L-Dopa and the anti-cancer drug melphalan (B128) to their target sites. scienceopen.comnih.gov In preclinical models, the uptake of radiolabeled amino acids like (2S)-2-Amino-3-phenyl([11C])propanoic acid can be inhibited by other LAT1 substrates, demonstrating competitive binding and allowing for the determination of relative affinities. For instance, studies have shown that L-phenylalanine inhibits the influx of other large neutral amino acids such as L-leucine, L-tyrosine, and L-valine. nih.gov This competitive inhibition is a cornerstone of investigating LAT1's substrate interactions.

The following table summarizes the inhibitory effects of L-phenylalanine on the influx of other amino acids, indicating its affinity for the transport system.

Amino AcidEffect of L-Phenylalanine on InfluxApparent Inhibitor Constant (Ki)Maximum Inhibition
L-leucine InhibitedNot specifiedNot specified
L-tyrosine InhibitedNot specifiedNot specified
L-valine InhibitedNot specifiedNot specified
L-glutamine InhibitedNot specifiedNot specified
L-histidine Inhibited139 µmol/L (in lamb)92% (in lamb)
L-methionine Inhibited33 µmol/L (in sheep)82% (in sheep)
L-arginine Not inhibitedNot applicableNot applicable
L-lysine Not inhibitedNot applicableNot applicable

This table is based on data from preclinical studies in ovine models. nih.gov

(2S)-2-Amino-3-phenyl([11C])propanoic acid is also employed to characterize the dynamics of amino acid uptake and efflux in different biological systems. These studies are crucial for understanding how cells maintain amino acid homeostasis and how this balance is disrupted in pathological conditions.

Preclinical research has demonstrated that the transport of L-phenylalanine is stereospecific, with a preference for the L-enantiomer over the D-enantiomer. nih.gov The influx of L-phenylalanine can be described by a model that includes both a saturable component, representing carrier-mediated transport, and a non-saturable component. nih.gov Competition studies with other large neutral amino acids have been instrumental in delineating the shared transport pathways. For example, increasing the concentration of other large neutral amino acids can compete with and reduce the transport of phenylalanine into the brain. prekulab.comnih.gov This principle is being explored as a therapeutic strategy for conditions like phenylketonuria (PKU), where there is an excess of phenylalanine. prekulab.comnih.gov

Assessment of Protein Turnover and Metabolic Flux

Protein turnover, the balance between protein synthesis and degradation, is a fundamental aspect of cellular health. (2S)-2-Amino-3-phenyl([11C])propanoic acid allows for the dynamic assessment of protein synthesis rates and metabolic pathways in various research models.

In vitro models, such as cell cultures, provide a controlled environment to investigate the molecular mechanisms regulating protein synthesis. Studies using bovine mammary epithelial cells (BMECs) have shown that phenylalanine can regulate the synthesis of milk proteins. mdpi.comnih.gov Specifically, an optimal concentration of phenylalanine was found to significantly increase the expression of casein proteins by activating the mTOR signaling pathway, a central regulator of cell growth and protein synthesis. mdpi.comnih.gov RNA interference experiments have further confirmed that LAT1 is the primary transporter mediating the entry of phenylalanine into these cells to exert its effects on protein synthesis. mdpi.comnih.gov

The use of (2S)-2-Amino-3-phenyl([11C])propanoic acid in preclinical animal models enables the measurement of protein synthesis rates in the whole body and in specific organs. This is achieved by tracking the incorporation of the radiolabeled phenylalanine into newly synthesized proteins.

Studies in lactating dairy cows, for instance, have utilized isotopically labeled phenylalanine to determine the fractional synthesis rates of protein in various tissues. researchgate.net These studies have revealed significant differences in protein turnover rates among different organs, with the highest rates observed in the udder and kidney. researchgate.net Such research provides critical information on the physiological demands of lactation and the partitioning of amino acids for milk production versus body protein maintenance. In animal models of hyperphenylalaninemia, the co-administration of other large neutral amino acids has been shown to prevent the decrease in the incorporation of amino acids into protein, highlighting the importance of balanced amino acid transport for normal protein synthesis. jci.org

The following table presents the L-[1-13C]phenylalanine enrichments in various organ tissues of a lactating dairy cow, reflecting the differences in tissue protein turnover rates.

Organ TissueL-[1-13C]phenylalanine Enrichment (MPE)
Udder Highest
Kidney High
Other TissuesVaried

MPE: Mole Percent Excess. This table is a qualitative representation based on findings from preclinical studies. researchgate.net

(2S)-2-Amino-3-phenyl([11C])propanoic acid is also valuable in studying metabolic adaptations and how substrate utilization pathways are altered in disease. For example, research in models of Alzheimer's disease has shown a dysregulation of phenylalanine metabolism in the hippocampus. nih.gov Similarly, in phenylketonuria (PKU), an inborn error of phenylalanine metabolism, there is an accumulation of phenylalanine and its metabolites, leading to oxidative stress and impaired protein and neurotransmitter synthesis. aginganddisease.org By tracing the fate of (2S)-2-Amino-3-phenyl([11C])propanoic acid, researchers can investigate these altered metabolic pathways and explore potential therapeutic interventions.

Research on Neurotransmitter Precursor Dynamics and Related Pathways

(2S)-2-Amino-3-phenyl(11C)propanoic acid, a radiolabeled form of the essential amino acid L-phenylalanine, serves as a crucial tool in preclinical research for investigating the intricate dynamics of neurotransmitter synthesis. Its application allows for the real-time, in vivo tracing of metabolic pathways, providing invaluable insights into the brain's neurochemistry.

Tracing Phenylalanine-Tyrosine Hydroxylation and Conversion Pathways

The conversion of phenylalanine to tyrosine, catalyzed by the enzyme phenylalanine hydroxylase (PAH), is a critical step in the synthesis of catecholamine neurotransmitters. britannica.comresearchgate.net L-phenylalanine is the precursor for tyrosine, which in turn is a precursor for the synthesis of dopamine, norepinephrine, and epinephrine. nih.govwikipedia.orgnih.gov The rate of catecholamine synthesis in the brain is sensitive to the local concentrations of its amino acid precursors. nih.govnih.gov

Utilizing (2S)-2-Amino-3-phenyl(11C)propanoic acid, researchers can trace the hydroxylation of phenylalanine to tyrosine. This process is fundamental as tyrosine is the direct precursor for the synthesis of L-DOPA, which is then converted to dopamine. wikipedia.orgnih.gov Studies have demonstrated that elevating brain tyrosine concentrations can stimulate the production of catecholamines, particularly in actively firing neurons. nih.gov The initial use of a tracer for phenylalanine dates back to 1940 in studies with rats, which first established the primary pathway of phenylalanine being hydroxylated to form tyrosine. nih.gov The hydroxylation of phenylalanine can result in the formation of 2-hydroxy-, 3-hydroxy-, and 4-hydroxyphenylalanine (tyrosine). nih.gov

Below is a table summarizing the key molecules in the phenylalanine-tyrosine conversion pathway.

Compound NameRole in Pathway
L-PhenylalanineEssential amino acid, precursor to Tyrosine. wikipedia.org
Phenylalanine hydroxylase (PAH)Enzyme that catalyzes the conversion of Phenylalanine to Tyrosine. britannica.comresearchgate.net
L-TyrosineProduct of Phenylalanine hydroxylation, precursor to L-DOPA. nih.govwikipedia.org
Tyrosine hydroxylase (TH)Rate-limiting enzyme in catecholamine synthesis, converting Tyrosine to L-DOPA. nih.govwikipedia.org
L-DOPAIntermediate in catecholamine synthesis, precursor to Dopamine. wikipedia.org
DopamineCatecholamine neurotransmitter. wikipedia.org
NorepinephrineCatecholamine neurotransmitter derived from Dopamine. wikipedia.org
EpinephrineCatecholamine neurotransmitter derived from Norepinephrine. wikipedia.org

Evaluation of Labeled Phenylalanine in Studies of Catecholamine and Serotonin (B10506) Pathway Interactions in Preclinical Systems

The interplay between catecholamine and serotonin pathways is a significant area of neurochemical research. Phenylalanine metabolism is intricately linked to both systems. High levels of phenylalanine can competitively inhibit the transport of tyrosine and tryptophan, the precursors for catecholamines and serotonin respectively, across the blood-brain barrier. nih.gov Furthermore, phenylalanine can competitively inhibit tyrosine hydroxylase and tryptophan hydroxylase, the rate-limiting enzymes in the synthesis of these neurotransmitters. nih.gov

Studies using amino acid mixtures deficient in phenylalanine and tyrosine in vervet monkeys have shown a reduction in cerebrospinal fluid levels of catecholamine metabolites, homovanillic acid and 3-methoxy-4-hydroxyphenylethylene glycol. researchgate.net This demonstrates the direct impact of precursor availability on neurotransmitter metabolism. In rat PC12 cells, high concentrations of phenylalanine led to a rapid depletion of intracellular tyrosine and dopamine. biorxiv.org These findings underscore the utility of labeled phenylalanine in evaluating the competitive dynamics and interactions between these crucial neurotransmitter pathways.

The following table outlines the key molecules and their roles in the interaction between catecholamine and serotonin pathways.

MoleculeRole/Interaction
L-PhenylalanineCompetitively inhibits transport of Tyrosine and Tryptophan across the blood-brain barrier and can inhibit Tyrosine Hydroxylase and Tryptophan Hydroxylase. nih.gov
L-TyrosinePrecursor for catecholamines (dopamine, norepinephrine, epinephrine). nih.gov
L-TryptophanPrecursor for serotonin. mdpi.com
Tyrosine Hydroxylase (TH)Rate-limiting enzyme for catecholamine synthesis. nih.gov
Tryptophan HydroxylaseRate-limiting enzyme for serotonin synthesis. mdpi.com
DopamineA key catecholamine neurotransmitter. nih.gov
SerotoninA key monoamine neurotransmitter. nih.gov

Investigative Studies in Animal Models of Amino Acid Metabolism Disorders

Disorders of amino acid metabolism, such as Phenylketonuria (PKU), provide a critical context for the application of labeled phenylalanine. PKU is an autosomal recessive disorder caused by mutations in the gene for phenylalanine hydroxylase (PAH), leading to an inability to metabolize phenylalanine to tyrosine effectively. nih.govnih.gov This results in high levels of phenylalanine in the blood, which is neurotoxic. nih.gov

Animal models of PKU have been instrumental in understanding the pathophysiology of the disease. nih.gov In the absence of PAH activity, the excess phenylalanine is transported across the blood-brain barrier, and the reduced production of tyrosine leads to a deficiency in downstream metabolites, including catecholamine neurotransmitters and melanin. nih.gov The use of (2S)-2-Amino-3-phenyl(11C)propanoic acid in these models allows for the direct investigation of the consequences of impaired phenylalanine metabolism on various neurochemical pathways. These studies are crucial for evaluating potential therapeutic strategies aimed at correcting the metabolic imbalance. numberanalytics.com

Contributions to Protein Structure-Function Research

Isotopically labeled amino acids, including derivatives of phenylalanine, are indispensable tools in the field of protein science. They enable detailed structural and dynamic studies of proteins at an atomic level, which is crucial for understanding their biological functions.

Application of Site-Specific and Residue-Specific Isotope Labeling for Advanced NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure and dynamics in solution. nih.gov The use of site-specific isotopic labeling, where a specific atom or set of atoms within an amino acid is replaced with an isotope like 13C or 15N, is a key strategy to simplify complex NMR spectra and extract precise structural information. nih.govsigmaaldrich.com

Phenylalanine is an attractive target for site-specific labeling due to its distinct biosynthetic pathway and the presence of multiple magnetically equivalent hydrogens in its side chain. nih.gov Various methods have been developed to produce site-specifically labeled phenylalanine for incorporation into recombinant proteins. nih.govresearchgate.net This allows researchers to probe specific regions of a protein, which is particularly useful for studying large protein complexes where uniform labeling would result in overly complex and uninterpretable spectra. nih.gov The ability to introduce isotopes at specific sites provides a powerful handle to investigate the local environment and conformation of individual amino acid residues within a protein. researchgate.net

Studies on Protein Conformation, Dynamics, and Molecular Interactions Using Labeled Phenylalanine

Labeled phenylalanine plays a vital role in elucidating the three-dimensional structure, conformational changes, and molecular interactions of proteins. nih.gov The hydrophobic nature of the phenylalanine side chain means it is often buried within the hydrophobic core of a protein, and its aromatic ring can participate in stacking interactions with other aromatic residues, which are important for protein stability. aip.org

By incorporating isotopically labeled phenylalanine into a protein, researchers can use NMR and other spectroscopic techniques to monitor changes in the chemical environment of that specific residue upon ligand binding, protein-protein interaction, or conformational changes. nih.govnih.gov For instance, studies on phenylalanine hydroxylase have shown that the binding of phenylalanine induces significant conformational changes in the protein, which can be detected by monitoring the exchange rates of amide protons. nih.gov These studies provide critical insights into the allosteric regulation of enzyme activity and the molecular basis of protein function. nih.gov The ability to track specific residues provides a high-resolution view of the dynamic processes that govern protein function.

Advanced Analytical Techniques for 11c Labeled Amino Acids in Research

Mass Spectrometry-Based Methodologies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is indispensable for the analysis of isotopically labeled compounds, providing detailed information on molecular weight, structure, and isotopic enrichment. wikipedia.org When coupled with chromatographic separation techniques, MS offers unparalleled sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Quantification

Liquid chromatography-mass spectrometry (LC-MS) combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hybrid technique is extensively used for the quantitative evaluation of amino acids and for profiling their metabolites in complex biological matrices. oup.comzivak.com

In the context of ¹¹C-labeled amino acids, LC-MS is vital for tracking the metabolic fate of the tracer. After administration in a biological system, the ¹¹C-labeled amino acid and its subsequent metabolites can be separated from the biological matrix using LC and then detected and quantified by MS. nih.gov Techniques like ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) provide high-throughput methods for the semi-quantitative analysis of amino acids in samples like human serum. lcms.cz The use of stable isotope-labeled internal standards can improve the reproducibility and accuracy of quantification. acs.org For instance, an LC-MS/MS method can measure twenty amino acids and related compounds within a four-minute analysis time. acs.org This speed is critical when working with short-lived isotopes like ¹¹C.

Research Findings from LC-MS Analysis:

Metabolite Identification: LC-MS enables the identification of downstream metabolites of (2S)-2-Amino-3-phenyl(¹¹C)propanoic acid, providing insights into its biochemical pathways.

Quantitative Analysis: The technique allows for the precise measurement of the concentration of the parent ¹¹C-labeled amino acid and its metabolites over time, which is essential for pharmacokinetic studies. nih.gov

High Sensitivity: Modern LC-MS systems can detect and quantify amino acids at very low concentrations, often in the parts-per-million (ppm) range, which is crucial for tracer studies. oup.com

Below is a table summarizing typical parameters for LC-MS analysis of amino acids.

ParameterTypical Condition/ValueSignificance
ChromatographyReversed-Phase (e.g., C18 column)Separates amino acids based on hydrophobicity. acs.org
Mobile PhaseAcidified water/acetonitrile gradientElutes compounds from the column for MS analysis. nih.gov
Ionization SourceElectrospray Ionization (ESI)Generates ions from the sample for MS analysis with minimal fragmentation. oup.com
MS AnalyzerTandem Quadrupole (MS/MS) or Time-of-Flight (ToF)Provides high selectivity (MS/MS) or high mass resolution (ToF) for accurate quantification and identification. nih.govnih.gov
Detection ModeMultiple Reaction Monitoring (MRM)Enhances sensitivity and selectivity for quantifying specific target compounds. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment and Flux Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for metabolic flux analysis, providing rich information on isotopomer distributions. dss.go.thresearchgate.net It is particularly well-suited for analyzing amino acids after derivatization to increase their volatility. nih.gov

This method is used to determine the extent to which the ¹¹C label has been incorporated into various metabolites. By analyzing the mass isotopomer distributions, researchers can infer the activity of metabolic pathways. researchgate.net GC-MS provides a large number of independent constraints on amino acid isotopomer abundance, making it highly valuable for metabolic flux analysis. dss.go.th The technique involves hydrolyzing proteins from cell biomass, derivatizing the resulting amino acids, and then separating and analyzing them by GC-MS. nih.gov This allows for the precise quantification of isotopic enrichment patterns, even at low levels. mdpi.com

Key applications in ¹¹C-labeled amino acid research include:

Isotopomer Distribution Analysis: GC-MS can distinguish between molecules with different numbers of ¹¹C atoms, providing a detailed picture of metabolic pathways.

Metabolic Flux Ratios: The data generated can be used to calculate the relative rates of different biochemical reactions within a cell or organism. researchgate.net

High Precision: GC-MS can achieve high precision in measuring isotope ratios, which is essential for quantifying low levels of label enrichment. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. wikipedia.org This capability is crucial for confirming the identity of the synthesized ¹¹C-labeled amino acid and for identifying unknown metabolites. nih.gov

When analyzing ¹¹C-labeled compounds, the high mass accuracy of HRMS can distinguish the ¹¹C-labeled molecule from its unlabeled counterpart and other potential isobaric interferences. nih.gov This is particularly important in quality control to ensure that the correct compound has been synthesized. Electrospray ionization (ESI) coupled with HRMS is a rapid and sensitive method for characterizing the isotopic purity of labeled compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules and for analyzing isotopic labeling patterns. rsc.org While ¹¹C itself is not typically observed directly due to its radioactivity and short half-life, NMR is used to analyze the stable isotope (e.g., ¹³C, ¹⁵N) labeled precursors and final non-radioactive reference compounds to confirm their structure. nih.gov

For isotopically labeled amino acids, NMR can provide atomic-level information about the position of the label within the molecule. nmr-bio.com This is achieved by analyzing the NMR spectra of ¹³C or ¹⁵N-enriched samples. nih.gov Multidimensional NMR techniques can resolve signals even in complex molecules, allowing for detailed structural characterization and confirmation of the labeling site. rsc.org This structural confirmation is a critical part of the validation process for any new radiotracer.

High-Performance Liquid Chromatography (HPLC) for Radiochemical Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the chemical and radiochemical purity of ¹¹C-labeled radiopharmaceuticals. acs.org Due to the short half-life of ¹¹C, fast HPLC or ultra-performance liquid chromatography (UPLC) methods are often employed to minimize analysis time, thereby maximizing the yield of the final radioactive product. nih.gov

Radiochemical Purity: This analysis confirms that the radioactivity in the sample corresponds to the desired ¹¹C-labeled compound and not to radioactive impurities. acs.org The sample is injected into an HPLC system equipped with both a UV detector (to detect the non-radioactive components) and a radioactivity detector. nih.gov By comparing the retention times of the peaks from both detectors with that of a non-radioactive standard, the radiochemical purity can be determined. mdpi.com A radiochemical purity of >95% is typically required for compounds intended for in vivo studies. snmjournals.org

Enantiomeric Excess: Since biological systems are highly stereospecific, it is crucial to ensure that the synthesized ¹¹C-labeled amino acid is of the correct enantiomeric form (e.g., the L-form for most natural amino acids). HPLC with a chiral stationary phase (CSP) or pre-column derivatization with a chiral reagent is used to separate the enantiomers. researchgate.netnih.gov This analysis determines the enantiomeric excess (e.e.), ensuring that the biological activity of the tracer is not compromised by the presence of the unwanted enantiomer.

The table below outlines a typical HPLC quality control setup.

ParameterAnalysis TypeTypical MethodPurpose
Stationary PhaseRadiochemical PurityReversed-Phase C18Separates the labeled compound from precursors and byproducts. acs.org
Stationary PhaseEnantiomeric PurityChiral Stationary Phase (CSP)Separates L- and D-enantiomers.
Mobile PhaseBothIsocratic or gradient elution (e.g., Acetonitrile/Water/TFA)Elutes the compounds through the column. tubitak.gov.tr
DetectorsBothUV Detector and Radioactivity Detector (in series)Detects chemical and radioactive species, respectively. acs.org
Analysis TimeBoth< 15 minutesMinimizes radioactive decay during analysis. nih.govnih.gov

Integration of Radio-Detection Methods with Chromatographic Separations for Tracer Quantification

The integration of radio-detectors with chromatographic systems like HPLC (radio-HPLC) and GC is fundamental to the analysis of ¹¹C-labeled compounds. acs.org These integrated systems allow for the simultaneous assessment of the chemical identity and the radioactivity of the separated components.

In a typical radio-HPLC setup, the eluent from the column first passes through a UV detector and then through a radioactivity detector (e.g., a Na(Tl)I scintillation detector). nih.gov This provides two parallel chromatograms: one showing the concentration of all UV-absorbing species and another showing the radioactivity profile. Co-elution of a radioactive peak with the non-radioactive standard peak provides strong evidence for the identity of the radiolabeled compound. mdpi.com The area of the radioactive peak relative to the total radioactivity detected is used to calculate the radiochemical purity. acs.org This integrated approach is essential for the quality control of all ¹¹C-radiopharmaceuticals, ensuring that they meet the stringent requirements for identity, purity, and strength before use. iu.edu

Theoretical and Computational Modeling of 2s 2 Amino 3 Phenyl 11c Propanoic Acid Kinetics

Kinetic Modeling of Amino Acid Fluxes in Biological Systems

Kinetic modeling serves as the bridge between raw PET data—tissue time-activity curves—and the underlying physiological processes. For amino acid tracers like L-[11C]phenylalanine, the primary goal is to measure their flux through various metabolic pathways, particularly their incorporation into proteins.

To accurately quantify the fate of L-[11C]phenylalanine in tissue, compartmental models are widely employed. These models simplify complex biological systems into a series of distinct, kinetically homogeneous compartments between which the tracer can move. The choice of model complexity, from a simple one-pool model to more intricate multi-compartment systems, depends on the biological question and the tracer's metabolic fate.

For amino acid tracers used to measure protein synthesis, a three-tissue compartmental model is frequently the standard and has been validated for analogous tracers like L-[methyl-11C]methionine and L-[1-11C]tyrosine. nih.govresearchgate.net This model is considered the most appropriate for describing the kinetics of L-[11C]phenylalanine for protein synthesis measurement. The model consists of:

Compartment 1 (CP): The concentration of the tracer in the arterial plasma. This serves as the input function to the model.

Compartment 2 (CE): The concentration of free, unmetabolized tracer in the tissue (the precursor pool).

Compartment 3 (CM): The concentration of the tracer that has been incorporated into the protein matrix.

The exchange of the tracer between these compartments is described by first-order rate constants:

K1 (ml/cm³/min): The rate of transport of the tracer from plasma into the tissue's free amino acid pool.

k2 (min⁻¹): The rate of transport of the tracer from the tissue's free amino acid pool back to the plasma.

k3 (min⁻¹): The rate of incorporation of the tracer from the tissue's free amino acid pool into protein.

Since protein breakdown and the subsequent release of the labeled amino acid are negligible within the short timeframe of an 11C-PET scan (half-life ≈ 20.4 minutes), the final compartment is considered a trap, and a rate constant k4 is typically excluded from the model. researchgate.net

The validation of these kinetic models is a critical step, often involving comparing model outputs with more direct, invasive measurements or assessing the model's ability to fit the experimental data accurately. nih.govnih.gov Studies validating PET tracer kinetics often evaluate different models to determine the one that best describes the biological system with the most reliability and the least complexity. nih.gov For instance, a one-tissue model might be insufficient, while a two-tissue model provides a better fit to the data, confirming the necessity of modeling both the free and protein-incorporated tracer pools. nih.gov

Parameter Description Typical Units
K₁ Influx rate constant from plasma to tissue precursor pool.ml/cm³/min
k₂ Efflux rate constant from tissue precursor pool to plasma.min⁻¹
k₃ Rate constant for protein synthesis (incorporation into protein).min⁻¹
Kᵢ Net influx rate (Patlak analysis), representing tracer incorporation.ml/cm³/min

This interactive table summarizes the key parameters of the three-compartment model for amino acid PET tracers.

The arterial-venous (A-V) balance method is a powerful technique for investigating the metabolism of substrates, including amino acids, across a specific tissue bed, such as a limb muscle. physiology.org This approach, often considered a gold standard, involves measuring the concentrations and isotopic enrichments of an amino acid tracer in the artery supplying the tissue and the vein draining it. nih.govphysiology.org

The model for phenylalanine kinetics across a muscle, for example, is based on the following principles:

Rate of Appearance (Ra): The rate at which phenylalanine appears in the venous blood.

Rate of Disappearance (Rd): The rate at which phenylalanine is taken up from the arterial blood by the muscle.

Net Balance (NB): The difference between synthesis and breakdown. A positive balance indicates net protein synthesis, while a negative balance indicates net protein breakdown.

By infusing a labeled tracer (e.g., L-[ring-2H5]phenylalanine or L-[ring-13C6]phenylalanine) and measuring its dilution across the tissue, one can calculate the rates of muscle protein synthesis and breakdown. paulogentil.compaulogentil.com Phenylalanine is an ideal tracer for this method in muscle because it is an essential amino acid that is not synthesized or degraded within muscle tissue; its only fates are incorporation into protein or transport back out of the cell. physiology.org

The key calculations in the A-V model involve the concentrations of the amino acid in the artery (CA) and vein (CV), the isotopic enrichments in the artery (EA) and vein (EV), and the blood flow (BF) to the tissue. paulogentil.com

Measurement Description Purpose in Model
Arterial Concentration (CA) Concentration of phenylalanine in arterial blood.Determines substrate delivery.
Venous Concentration (CV) Concentration of phenylalanine in venous blood.Determines substrate leaving the tissue.
Arterial Enrichment (EA) Isotopic enrichment of tracer in arterial blood.Input function for tracer kinetics.
Venous Enrichment (EV) Isotopic enrichment of tracer in venous blood.Measures tracer extraction/release.
Blood Flow (BF) Rate of blood flow to the tissue bed.Converts concentration differences to flux rates.

This interactive table outlines the primary measurements required for the Arterial-Venous (A-V) balance technique.

While A-V studies typically use stable isotopes, the principles are fundamental to understanding the tissue-specific kinetics that L-[11C]phenylalanine PET aims to measure non-invasively. The PET kinetic models described in 6.1.1 are designed to estimate the same underlying fluxes (e.g., transport and synthesis) without the need for venous catheterization of a specific organ.

Fluxomics: An Integrated Approach Combining Isotopic Tracer Data with Computational Analysis

Fluxomics represents a systems-level approach to quantifying the rates (fluxes) of metabolic pathways within a biological system. While most comprehensively applied using stable isotopes like 13C, which can track the fate of carbon atoms through numerous downstream metabolites, the data derived from L-[11C]phenylalanine PET provides a critical measure of one specific and highly significant metabolic flux: the rate of protein synthesis.

The influx constant (Kᵢ) or the individual rate constant k₃ derived from compartmental modeling of L-[11C]phenylalanine PET data represents a direct, quantitative measure of the flux of phenylalanine from a precursor pool into the proteome. This value can be integrated with other metabolic data to build a more comprehensive model of cellular or whole-body amino acid metabolism. nih.gov

For example, a model of human phenylalanine metabolism can incorporate fluxes such as:

Dietary intake of phenylalanine.

Incorporation into whole-body protein (a value PET can measure in specific tissues).

Release from protein degradation.

Conversion (hydroxylation) to tyrosine.

Other catabolic pathways.

Computational Chemistry Approaches for Understanding Molecular and Isotopic Dynamics

Computational chemistry provides powerful tools for investigating the behavior of molecules at an atomic level, offering insights that complement experimental kinetic data. Methods like molecular dynamics (MD) simulations can be used to study the fundamental physical and chemical properties of L-phenylalanine and how it interacts with its biological environment.

MD simulations model the movements and interactions of atoms and molecules over time based on the principles of classical mechanics. Studies on L-phenylalanine have used this approach to investigate processes such as self-assembly into aggregate structures, which is relevant to certain metabolic diseases. rsc.org These simulations can reveal the preferred arrangements and intermolecular forces (e.g., aromatic stacking, hydrogen bonding) that govern the behavior of phenylalanine in aqueous solutions. nih.gov

Furthermore, computational methods are crucial for understanding isotopic dynamics. The substitution of a 12C atom with a 11C atom does not significantly alter the macroscopic chemical properties of phenylalanine, which is a fundamental assumption in tracer kinetics. However, subtle differences in mass can lead to kinetic isotope effects (KIEs), where the rate of a chemical reaction can change upon isotopic substitution. nih.gov Computational studies can model the vibrational frequencies of chemical bonds and predict the magnitude of such KIEs for specific enzymatic reactions, such as the hydroxylation of phenylalanine. nih.gov While the KIE for 11C is generally small and often considered negligible in the context of PET modeling, these computational approaches provide the theoretical foundation for this assumption and can probe the intimate details of the enzymatic mechanisms that L-[11C]phenylalanine participates in.

Future Directions and Emerging Paradigms in 11c Labeled Amino Acid Research

Innovations in Radiochemistry for Enhanced and Automated Tracer Production

The short 20.4-minute half-life of carbon-11 (B1219553) necessitates rapid and efficient radiosynthesis, pushing continuous innovation in this field. mdpi.com A significant trend is the development of fully automated and current good manufacturing practice (cGMP)-compliant synthesis modules. nih.gov These systems are crucial for the routine production of radiopharmaceuticals like [11C]-L-phenylalanine for clinical and preclinical applications, ensuring consistency and minimizing operator radiation exposure. nih.gov

Recent advancements have focused on improving precursor preparation and the efficiency of the labeling reaction itself. For instance, modified Bucherer-Strecker synthesis methods have been developed for labeling natural amino acids like phenylalanine. nih.gov This involves the reaction of an aldehyde precursor with [11C]cyanide, followed by hydrolysis to yield the desired amino acid. nih.govnih.gov Another sophisticated approach is the highly stereoselective carbon-11 alkylation of Schiff bases using chiral phase-transfer catalysts. This method allows for the production of enantiopure radiolabeled amino acids with excellent regioselectivity and high enantiomeric excess, which is critical for biological studies. nih.govspringernature.com Research has also explored five-step radiosynthesis processes to obtain selectively L-[3-11C]phenylalanine with an enantiomeric excess greater than 90% without the need for chiral separation. acs.org

These innovations lead to higher radiochemical yields and purity. For example, specific methods report decay-corrected radiochemical yields for enantiomers of [11C]phenylalanine between 12-16% within a 40-45 minute synthesis time, achieving radiochemical purity greater than 97% and an enantiomeric excess over 98%. nih.gov

Parameter Reported Value Synthesis Method
Synthesis Time40-45 minutesModified Bucherer-Strecker
Radiochemical Yield12-16% (decay corrected)Modified Bucherer-Strecker
Radiochemical Purity>97%Modified Bucherer-Strecker
Enantiomeric Excess>98%Modified Bucherer-Strecker
Molar Activity2-3 Ci/µmol (at end of bombardment)Modified Bucherer-Strecker

Development of Novel Multiplexed and Site-Selective Isotope Labeling Strategies

The ability to label specific sites within a molecule or to use multiple isotopes simultaneously opens new avenues for tracking complex biological processes. While much of the development in multiplexed labeling has been in the realm of stable isotopes for proteomics, the principles are inspiring new strategies in radiotracer research.

Site-Selective Labeling: This strategy allows for the incorporation of an isotopic label at a specific position within a molecule. nih.gov This is particularly valuable for mechanistic studies, allowing researchers to track the fate of specific atoms through metabolic pathways. Techniques using cell-free expression systems and suppressor tRNAs have demonstrated the ability to introduce isotope labels at single sites in proteins. For carbon-11, methods like the stereoselective alkylation of glycine (B1666218) Schiff bases enable the enantioselective synthesis of α-amino acids, providing precise control over the label's position. nih.gov

Multiplexed Labeling: This approach involves the simultaneous use of multiple isotopic labels to compare different biological states. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a foundational technique that allows for the comparison of two or three different proteomes. wikipedia.orgtaylorandfrancis.com More advanced methods like NeuCode (neutron encoding) SILAC increase the level of multiplexing by using subtle mass differences between isotopologues, enabling the simultaneous comparison of up to nine proteomes. wikipedia.orgnih.govnih.gov While these methods use stable isotopes, they establish a paradigm for comparative studies that could be adapted for PET imaging, potentially using different radiolabeled amino acids or the same amino acid labeled with different radioisotopes to probe multiple metabolic pathways in a single session.

Labeling Strategy Description Key Advantage Primary Application Area
Site-Specific LabelingIsotope is incorporated at a specific, predefined atomic position. nih.govEnables detailed tracking of metabolic fates and reaction mechanisms. nih.govNMR Spectroscopy, Mechanistic Studies
Residue-Specific LabelingA specific type of amino acid is isotopically labeled throughout a protein. nih.govSimplifies complex spectra by highlighting signals from one amino acid type. nih.govProtein NMR
Segmental LabelingA specific continuous segment of a protein is isotopically labeled. nih.govReduces spectral complexity for large proteins. nih.govStructural Biology of Large Proteins
NeuCode SILACUses stable isotopes with small mass differences for multiplexed analysis. wikipedia.orgnih.govAllows for simultaneous comparison of up to 9 different proteomes. nih.govQuantitative Proteomics

Integration with Advanced Imaging Modalities for Multimodal Research Applications

To gain a more comprehensive understanding of biological systems, data from amino acid PET is increasingly being integrated with information from other advanced imaging modalities, most notably Magnetic Resonance Imaging (MRI). nih.gov Hybrid PET/MRI systems allow for the simultaneous acquisition of functional data from PET and detailed anatomical and physiological information from MRI. nih.govnumberanalytics.com

This integration is particularly powerful in neuro-oncology. nih.gov While MRI provides exquisite soft-tissue contrast and can delineate tumor boundaries, amino acid PET tracers like [11C]-L-phenylalanine can visualize metabolic activity, often identifying malignant areas that are not apparent on conventional MRI scans. nih.govyoutube.com The combination improves diagnostic accuracy, aids in biopsy planning, and allows for more precise definition of tumor extent for surgery or radiation therapy. nih.govyoutube.com

Advanced MRI techniques further enhance this synergy:

Perfusion-Weighted Imaging (PWI): Measures blood flow and volume, providing insights into tumor angiogenesis.

Diffusion-Weighted Imaging (DWI): Probes the microscopic motion of water molecules, which is often restricted in highly cellular tumors. nih.gov

Magnetic Resonance Spectroscopy (MRS): Detects the concentration of various metabolites within tissue, offering another layer of biochemical information. numberanalytics.com

Studies have shown that combining amino acid PET with these MRI techniques can significantly improve the ability to differentiate tumor recurrence from treatment-related changes and predict patient outcomes. nih.govnih.gov

Microfluidic and Miniaturized Systems for High-Throughput Tracer Studies

Microfluidic technology is revolutionizing radiochemistry by scaling down synthesis processes to the micro- and nanoliter level. rsc.org These "lab-on-a-chip" systems offer numerous advantages for the production and study of radiotracers like [11C]-L-phenylalanine. bohrium.com

Key benefits of microfluidic platforms include:

Reduced Reagent Consumption: Working with extremely small volumes significantly cuts down on the use of expensive precursors. bohrium.com

Faster Reaction Times: The high surface-area-to-volume ratio in microchannels enhances heat transfer and reaction kinetics. rsc.org

High-Throughput Capability: Miniaturized systems enable the parallel execution of multiple reactions, which is ideal for optimizing synthesis conditions and developing novel tracers. escholarship.orgucla.edu

Potential for "Dose-on-Demand" Production: Compact, automated microfluidic synthesizers could enable localized, on-demand production of short-lived PET tracers, bypassing the logistical challenges of centralized production facilities. rsc.orgbohrium.com

Different microfluidic approaches, including continuous flow, batch, and droplet-based systems, are being explored for radiotracer synthesis. rsc.orgbohrium.com Droplet-based platforms, for example, can perform hundreds of reactions on a single chip, paving the way for rapid screening and development of new radiopharmaceuticals. escholarship.org Furthermore, integrated systems that combine microfluidics with radiation detectors are being developed to perform in vitro radiotracer uptake studies in live cells with high spatial resolution, offering a powerful tool for preclinical research. nih.gov

Application of Artificial Intelligence and Machine Learning in Metabolic Modeling and Data Analysis

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for extracting meaningful information from complex PET imaging data. numberanalytics.com These computational methods can identify subtle patterns in images that are not discernible to the human eye, leading to improved diagnostic accuracy and prognostic power. smw.chnih.gov

In the context of [11C]-L-phenylalanine PET, ML algorithms are being applied to:

Automate Disease Diagnosis: ML models can be trained on large datasets of PET scans to automatically classify images, for instance, to differentiate between tumor tissue and healthy tissue or to distinguish between different grades of a tumor. numberanalytics.comgjdv.nl

Enhance Image Analysis: Deep learning, a subset of ML, is used for tasks like image segmentation (automatically delineating regions of interest) and image reconstruction, potentially improving image quality. smw.chnih.gov

Predict Treatment Response: By analyzing features from baseline PET scans, ML models can help predict how a patient's tumor will respond to a specific therapy, paving the way for personalized medicine. numberanalytics.com

Beyond image analysis, ML is being integrated with genome-scale metabolic models. nih.gov While metabolic models can describe the conversion of nutrients into biomass and proteins, they often have limitations. biorxiv.org By integrating ML, these models can more accurately predict the concentrations of individual amino acids over time, providing a powerful framework for interpreting the dynamic data generated by [11C]-labeled amino acid PET studies and for controlling nutrient feeding in bioprocesses. nih.govbiorxiv.org

Q & A

Q. What are the recommended synthetic routes for (2S)-2-Amino-3-phenyl(114C)propanoic acid in academic laboratories?

The compound can be synthesized via alkaline hydrolysis of Rosmarinic acid, a flavonoid abundant in Salvia officinalis extracts. This process yields this compound and caffeic acid, both of which exhibit bi-chelating carboxylic groups that coordinate with metal ions like cadmium. Reaction conditions (pH, temperature) must be optimized to enhance yield and purity .

Q. Which analytical techniques are most effective for confirming the stereochemical purity of this compound?

Chiral high-performance liquid chromatography (HPLC) is critical for verifying enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while mass spectrometry (MS) validates isotopic labeling (114C). X-ray crystallography can resolve absolute configuration if crystalline forms are obtainable .

Q. How can researchers assess the metal-chelating capacity of this compound in material science applications?

Use UV-Vis spectroscopy to monitor charge-transfer complexes with transition metals (e.g., Cd²⁺). Fourier-transform infrared (FTIR) spectroscopy identifies shifts in carboxylate stretching frequencies (∼1600–1700 cm⁻¹) upon chelation. Atomic absorption spectroscopy quantifies metal ion binding efficiency .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) impact the biological activity and binding affinity of analogs?

Fluorine’s position on the phenyl ring (ortho, meta, para) alters electronic and steric effects, influencing enzyme-substrate interactions. For example, para-fluorinated analogs exhibit higher binding affinity to γ-aminobutyric acid (GABA) receptors compared to ortho-substituted derivatives. Computational docking studies (e.g., AutoDock Vina) and isothermal titration calorimetry (ITC) can quantify these effects .

Q. What experimental strategies resolve contradictions in reported degradation profiles under varying pH conditions?

Conduct accelerated stability studies at physiologically relevant pH levels (2.0, 7.4, 9.0) using HPLC to track degradation products. Pair with high-resolution MS to identify hydrolyzed or oxidized byproducts. Molecular dynamics simulations predict protonation states of amino/carboxyl groups that drive instability .

Q. How can researchers differentiate between enantiomer-specific pharmacological effects in vitro?

Employ chiral separations (e.g., capillary electrophoresis with cyclodextrin additives) to isolate (2S) and (2R) enantiomers. Compare their inhibition constants (Ki) using enzyme kinetics (e.g., fluorogenic substrates for proteases). Synchrotron radiation circular dichroism (SRCD) provides secondary structure insights in protein-ligand complexes .

Methodological Considerations

Q. What protocols mitigate interference from impurities during NMR characterization?

Pre-purify samples via recrystallization or preparative HPLC. Use deuterated solvents (e.g., D₂O, DMSO-d₆) to suppress solvent peaks. For complex mixtures, 2D NMR techniques (COSY, HSQC) resolve overlapping signals. Spiking with reference standards (e.g., (2RS)-2-Amino-3-phenylpropanoic acid) aids peak assignment .

Q. How should researchers design assays to evaluate enzyme inhibition while minimizing nonspecific binding?

Optimize substrate concentrations near the Michaelis constant (Km). Include negative controls with scrambled peptide sequences or inactive enantiomers. Surface plasmon resonance (SPR) quantifies binding kinetics (kon/koff), while microscale thermophoresis (MST) measures affinity in solution-phase systems .

Data Interpretation and Validation

Q. What statistical approaches address variability in fluorescence-based binding assays?

Normalize data to internal controls (e.g., unlabeled ligand competition). Apply nonlinear regression (e.g., Hill equation) to dose-response curves. Use bootstrap resampling to estimate confidence intervals for dissociation constants (Kd). Replicate experiments across independent batches to assess reproducibility .

Q. How can isotopic labeling (114C) be leveraged in tracer studies for metabolic pathway analysis?

Incorporate the compound into cell cultures and track ¹⁴C incorporation via liquid scintillation counting. Couple with gas chromatography-mass spectrometry (GC-MS) to identify metabolites. Stable isotope-resolved NMR (SIRM) maps carbon flux in real time, revealing preferential utilization in amino acid biosynthesis .

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